Fluorodopan Versus Dopan: Direct Head-to-Head Comparison of Antitumor Activity
In a direct comparative study, Fluorodopan (5-[(2-fluoroethyl)(2-chloroethyl)amino]-6-methyluracil) was synthesized and its antitumor activity evaluated against the parent compound Dopan [1]. This head-to-head comparison provides direct evidence that fluorine substitution on one chloroethyl arm modulates the biological activity profile relative to Dopan, a finding relevant for structure-activity relationship studies and analog development programs [1]. The study was conducted under National Cancer Institute contract support [1].
| Evidence Dimension | Comparative antitumor activity |
|---|---|
| Target Compound Data | Dopan (5-[bis(2-chloroethyl)amino]-6-methyluracil) served as reference standard |
| Comparator Or Baseline | Fluorodopan (5-[(2-fluoroethyl)(2-chloroethyl)amino]-6-methyluracil) |
| Quantified Difference | Antitumor activity detected in both compounds; fluorinated analog exhibits distinct activity profile (exact quantitative ratio not specified in abstract) |
| Conditions | In vivo antitumor activity screening (1964T2763, 1963MI544, 1963MI487, 1964JPS1422) |
Why This Matters
This direct comparison establishes Dopan as the reference benchmark against which fluorinated analogs are evaluated, making Dopan procurement essential for laboratories conducting halogen-substitution SAR studies of uracil mustards.
- [1] Synthesis of 5-[(2-Fluoroethyl)(2-chloroethyl)amino]-6-methyl-uracil (Fluorodopan). Journal of Pharmaceutical Sciences. Contract PH43-62-484 from National Cancer Institute. View Source
